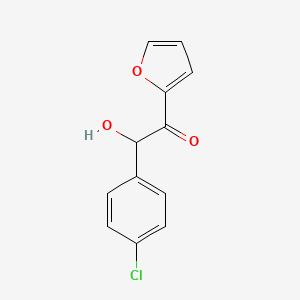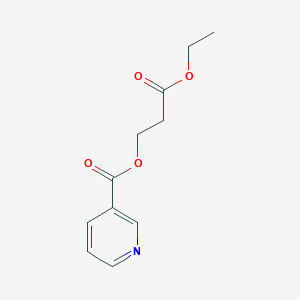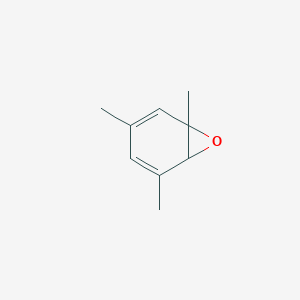
Mesitylene oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mesitylene oxide, also known as 4-methylpent-3-en-2-one, is an α,β-unsaturated ketone with the chemical formula C₆H₁₀O. It is a colorless to light-yellow liquid with a peppermint or honey-like odor. This compound is notable for its volatility and is commonly used as a solvent and intermediate in organic synthesis .
Métodos De Preparación
Mesitylene oxide can be synthesized through two primary methods:
Aldol Condensation of Acetone: This method involves the condensation of acetone to form diacetone alcohol, which then undergoes dehydration to yield this compound.
Dehydration of Diacetone Alcohol: Diacetone alcohol is dehydrated in the presence of condensing agents such as hydrochloric acid.
Industrial production typically involves the use of acid and basic catalysts to optimize the yield and selectivity of this compound .
Análisis De Reacciones Químicas
Mesitylene oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form compounds such as methyl isobutyl ketone.
Reduction: Reduction of this compound can produce methyl isobutyl carbinol.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include hydrogen, nitric acid, and various catalysts. The major products formed from these reactions include methyl isobutyl ketone and methyl isobutyl carbinol .
Aplicaciones Científicas De Investigación
Mesitylene oxide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in the synthesis of various organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in pharmaceuticals.
Industry: It is used in the production of high-octane fuel additives and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of mesitylene oxide involves its reactivity as an α,β-unsaturated ketone. It can participate in various chemical reactions through its double bond and carbonyl group. These reactions often involve nucleophilic addition or substitution, where the compound acts as an electrophile .
Comparación Con Compuestos Similares
Mesitylene oxide can be compared with other similar compounds such as:
Diacetone Alcohol: A precursor in the synthesis of this compound.
Phorone: A by-product formed during the synthesis of this compound.
Isophorone: Another related compound that can be formed under similar conditions.
This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound in both research and industry .
Propiedades
Número CAS |
38440-96-9 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
1,3,5-trimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C9H12O/c1-6-4-7(2)8-9(3,5-6)10-8/h4-5,8H,1-3H3 |
Clave InChI |
JUTKCUHVAYRGBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2(C1O2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Benzyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14666266.png)
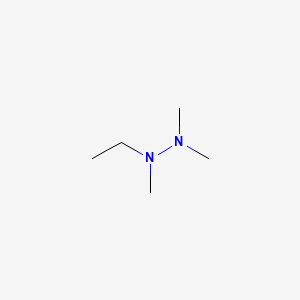
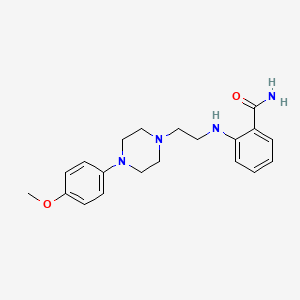
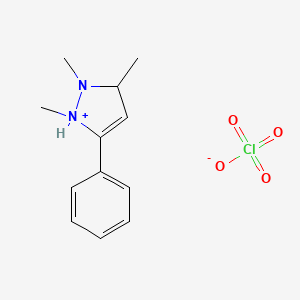
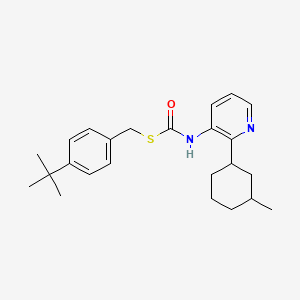

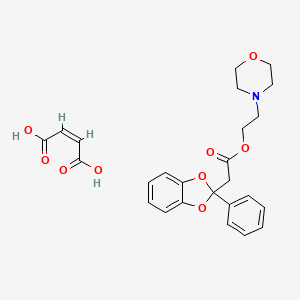
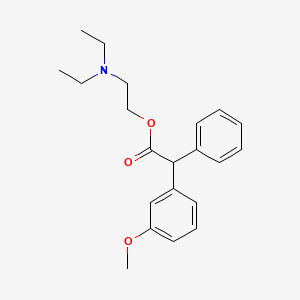
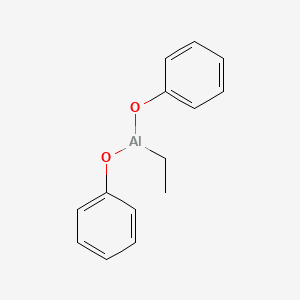
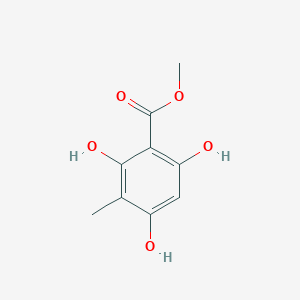
![N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide](/img/structure/B14666314.png)
